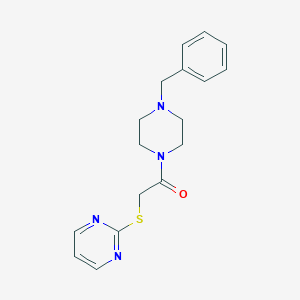
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone, also known as BZPSE, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is not fully understood. However, it has been reported to act as a ligand for the sigma-1 receptor, which is involved in the modulation of various physiological and biochemical processes. 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has also been shown to increase the levels of the anti-inflammatory cytokine interleukin-10. In addition, 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has been reported to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has several advantages as a lead compound for the development of new drugs. It has been shown to exhibit good pharmacological properties such as high potency, selectivity, and low toxicity. 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is also relatively easy to synthesize and can be modified to improve its pharmacological properties. However, there are also some limitations to the use of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone in lab experiments. It has been reported to have poor solubility in water, which can limit its bioavailability. In addition, the exact mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is not fully understood, which can make it difficult to optimize its pharmacological properties.
将来の方向性
There are several future directions for the study of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone. One potential direction is the development of new drugs based on 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the structure-activity relationship of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone to optimize its pharmacological properties. In addition, the use of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone as a tool compound for the study of the sigma-1 receptor and acetylcholinesterase is another potential direction for future research.
Conclusion:
In conclusion, 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, and has potential as a lead compound for the development of new drugs for the treatment of neurological disorders. The exact mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone is not fully understood, but it has been shown to act as a ligand for the sigma-1 receptor and inhibit the activity of acetylcholinesterase. 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has several advantages as a lead compound, but also has limitations such as poor solubility in water. There are several future directions for the study of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone, including the development of new drugs, optimization of pharmacological properties, and use as a tool compound for the study of the sigma-1 receptor and acetylcholinesterase.
合成法
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone involves the reaction of 1-(4-bromobenzyl)piperazine with 2-(pyrimidin-2-ylsulfanyl)acetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography. The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has been reported in the literature, and the yield and purity of the product can be optimized by modifying the reaction conditions.
科学的研究の応用
1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. 1-(4-Benzylpiperazin-1-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone has also been shown to have potential as a lead compound for the development of new drugs for the treatment of neurological disorders.
特性
分子式 |
C17H20N4OS |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
1-(4-benzylpiperazin-1-yl)-2-pyrimidin-2-ylsulfanylethanone |
InChI |
InChI=1S/C17H20N4OS/c22-16(14-23-17-18-7-4-8-19-17)21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-8H,9-14H2 |
InChIキー |
IJZRBFCFCKNZFJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC=CC=N3 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
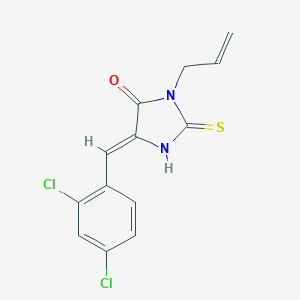
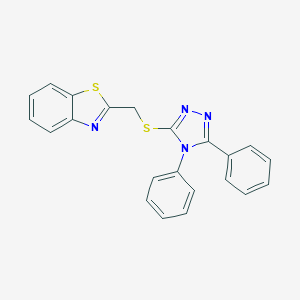
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
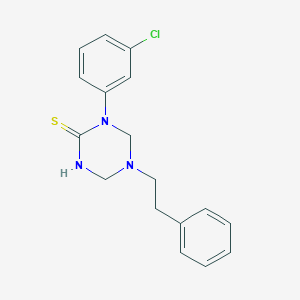

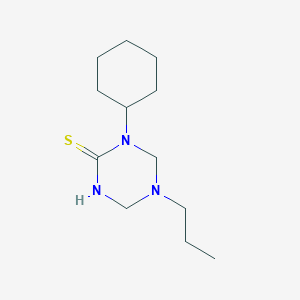


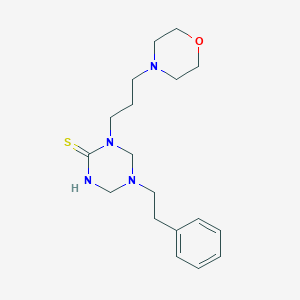
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)